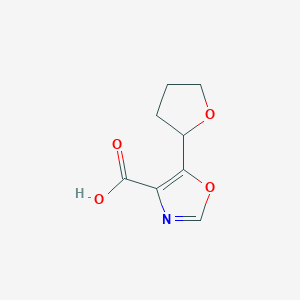

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid

描述

Heterocyclic Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds, incorporating multiple classification systems to accurately describe its complex structure. The compound belongs to the 1,3-oxazole class of heterocycles, which are five-membered aromatic rings containing one oxygen atom at position 1 and one nitrogen atom at position 3, separated by a single carbon atom. According to the Hantzsch-Widman nomenclature system, the oxazole portion derives its name from the prefix "oxa" for oxygen taking priority over "aza" for nitrogen, combined with the suffix "ole" indicating a five-membered unsaturated ring. The numbering system begins at the oxygen atom, which receives the highest priority among heteroatoms present in the ring structure.

The oxolane substituent attached to the oxazole ring represents a saturated five-membered heterocycle containing a single oxygen atom, formerly known as tetrahydrofuran in common nomenclature. The systematic name designation "oxolan-2-yl" indicates that the attachment point occurs at the 2-position of the oxolane ring, creating a specific spatial arrangement that influences the overall molecular geometry and properties. This nomenclature precision becomes crucial when considering the compound's three-dimensional structure and potential interactions with other molecular systems. The carboxylic acid functionality at the 4-position of the oxazole ring follows standard organic nomenclature conventions, where the carboxyl group is designated as a principal functional group with the suffix "carboxylic acid."

The classification of this compound within broader heterocyclic chemistry frameworks reveals its position as a complex multi-ring system that bridges several important chemical families. Oxazoles represent aromatic heterocycles with reduced aromaticity compared to thiazoles but greater stability than many other five-membered heterocycles. The compound's structure demonstrates the principle of heteroatom incorporation in ring systems, where oxygen and nitrogen atoms replace carbon atoms to create distinct electronic and steric environments. The presence of multiple ring systems and functional groups places this compound within the category of polyfunctional heterocycles, which are increasingly important in medicinal chemistry and materials science applications.

Historical Development of Oxazole-4-carboxylic Acid Derivatives

The historical development of oxazole-4-carboxylic acid derivatives represents a significant evolution in heterocyclic chemistry, with synthetic methodologies advancing considerably over several decades of research. Early investigations into oxazole synthesis focused primarily on classical methods such as the Robinson-Gabriel synthesis, which involves dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis utilizing cyanohydrins and aldehydes. These foundational approaches established the fundamental principles for oxazole ring construction but were limited in their ability to introduce complex substituents and functional groups in controlled manners. The development of more sophisticated synthetic strategies became necessary as the pharmaceutical and materials science communities recognized the potential value of substituted oxazole derivatives.

Recent advances in oxazole-4-carboxylic acid synthesis have demonstrated remarkable progress in both efficiency and scope, particularly through the development of domino reaction sequences and catalytic processes. The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization was reported, utilizing iron(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles under controlled temperature conditions. This methodology represents a significant advancement in the field, as it provides access to previously challenging structural motifs through a single synthetic transformation. The use of iron(II) catalysis in dioxane at 105°C enables the formation of isoxazole-4-carboxylic esters and amides in good yields, while 4-formyl-5-methoxyisoxazoles yield methyl oxazole-4-carboxylates under identical reaction conditions.

The emergence of green synthetic approaches has further revolutionized the preparation of oxazole derivatives, addressing environmental concerns while maintaining or improving synthetic efficiency. Microwave-assisted synthesis, ultrasound-promoted reactions, and ionic liquid-mediated transformations have emerged as preferred methodologies for accessing complex oxazole structures. These approaches not only reduce reaction times and energy consumption but also often provide superior yields and selectivities compared to traditional thermal methods. The development of multicomponent reactions for oxazole synthesis has enabled the rapid assembly of diverse structural arrays from simple starting materials, facilitating structure-activity relationship studies and library construction for drug discovery applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual structural characteristics to encompass broader principles of ring system interactions and functional group compatibility. This compound serves as an excellent model system for studying the effects of ring fusion and substitution patterns on electronic properties, conformational preferences, and reactivity profiles. The presence of both saturated and aromatic heterocycles within a single molecular framework provides researchers with opportunities to investigate how different ring systems influence each other's chemical behavior. Such studies contribute fundamental knowledge that guides the design of new heterocyclic compounds for specific applications in medicinal chemistry, catalysis, and materials science.

Research into oxazole-4-carboxylic acid derivatives has revealed important insights into the stability and reactivity patterns that govern this class of compounds. Studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have demonstrated that these systems are prone to hydrolytic ring-opening and decarboxylation reactions, particularly under basic conditions. These findings have significant implications for the design of synthetic routes and storage conditions for related compounds. The instability observed in certain substitution patterns provides valuable structure-activity relationships that inform the development of more stable analogues and guide the selection of appropriate synthetic intermediates and protecting group strategies.

The compound's role in advancing synthetic methodology development cannot be understated, as it represents a target that challenges conventional synthetic approaches and drives innovation in reaction design. The successful synthesis of complex oxazole-4-carboxylic acid derivatives often requires the development of new reaction conditions, catalytic systems, and purification techniques. These methodological advances frequently find broader application across heterocyclic chemistry, contributing to the overall advancement of the field. The study of such compounds also contributes to our understanding of how molecular complexity affects physical properties, including solubility, stability, and spectroscopic characteristics, which are crucial for practical applications in pharmaceutical and materials development.

Comparative Analysis within the Oxazole-4-carboxylic Acid Family

A comprehensive comparative analysis of this compound within the broader oxazole-4-carboxylic acid family reveals distinctive structural and electronic features that distinguish it from related compounds. The molecular weight of 183.16 g/mol places this compound in the mid-range of complexity within its chemical family, providing a balance between structural sophistication and synthetic accessibility. When compared to simpler analogues such as 5-phenyl-1,3-oxazole-4-carboxylic acid with molecular formula C10H7NO3, the oxolane-containing compound demonstrates the impact of saturated versus aromatic substitution patterns on overall molecular properties and potential biological activity profiles.

The spectroscopic properties of this compound, as predicted through computational methods, provide valuable comparison points with other family members. The collision cross section data indicates specific geometric parameters that distinguish this compound from related structures. The [M+H]+ adduct at m/z 184.06044 with a predicted collision cross section of 135.3 Ų demonstrates a compact molecular structure consistent with the bicyclic framework. These parameters contrast significantly with larger analogues such as those found in the macrooxazole family, which incorporate extended aromatic systems and achieve molecular weights exceeding 290 g/mol. The compact nature of the oxolane-substituted derivative suggests distinct pharmacokinetic properties and potentially different biological target selectivity compared to more extended analogues.

The electronic properties of this compound differ markedly from those of purely aromatic analogues within the family. While compounds such as 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid incorporate additional aromatic nitrogen heterocycles that extend the π-electron system, the oxolane-containing compound maintains a more localized electronic structure centered on the oxazole ring. This difference has significant implications for the compound's reactivity profile, particularly in electrophilic and nucleophilic substitution reactions. The saturated oxolane ring provides conformational flexibility that is absent in rigid aromatic systems, potentially enabling the compound to adopt conformations that facilitate specific molecular recognition events or catalytic processes.

The stability characteristics of this compound compared to other family members reveal important trends in structural robustness and synthetic utility. Unlike 5-hydroxyoxazole-4-carboxylic acid derivatives, which demonstrate significant instability toward hydrolytic ring-opening and decarboxylation, the oxolane-substituted compound benefits from the absence of enolizable hydrogen atoms adjacent to the oxazole ring. This structural feature contributes to enhanced stability under aqueous conditions and reduces the likelihood of unwanted side reactions during synthesis and purification procedures. The comparison with macrooxazole derivatives shows that while increased molecular complexity often correlates with enhanced biological activity, it also introduces additional sites for potential degradation and complicates synthetic accessibility.

属性

IUPAC Name |

5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZBXGNDIVSVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Cyclization from Carboxylic Acids Using Isocyanides

A highly efficient and scalable method for synthesizing 4,5-disubstituted oxazoles, including derivatives like 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid, has been developed based on direct transformation from carboxylic acids using triflylpyridinium reagents and isocyanides.

- The carboxylic acid substrate is activated in situ by triflylpyridinium salts to form an acylpyridinium intermediate.

- This intermediate undergoes nucleophilic attack by an alkyl isocyanoacetate or related isocyanide reagent.

- The reaction proceeds via a [3+2] cycloaddition mechanism yielding the oxazole ring.

- The process tolerates various functional groups, including sensitive cyclic ethers like oxolane.

- The reaction is performed under mild conditions (room temperature to 40 °C) and short reaction times (30 minutes to a few hours).

- The base DMAP is recoverable and reusable, enhancing cost-effectiveness.

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature to 40 °C |

| Reaction time | 30 minutes to 3 hours |

| Reagents | Carboxylic acid, DMAP, DMAP-Tf, isocyanide |

| Atmosphere | Dry nitrogen |

| Work-up | Aqueous extraction, drying, chromatography |

- Good to excellent yields (65% to >90%) reported for oxazole derivatives.

- Successful gram-scale synthesis demonstrated.

- Applicable to substrates with oxolane substituents, preserving the cyclic ether intact.

This method is detailed in a study demonstrating the synthesis of various 4,5-disubstituted oxazoles directly from carboxylic acids, highlighting its applicability for complex molecules including bioactive compounds.

One-Pot Synthesis Using DMT-MM in Aqueous Media

Another approach involves the one-pot synthesis of oxazol-5(4H)-ones (oxazolone derivatives) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent in aqueous solvents.

- Activation of carboxylic acids in water, avoiding organic solvents.

- Sequential N-acylation of amino acids followed by cyclodehydration to form the oxazolone ring.

- Control of reaction basicity allows synthesis of 5-(triazinyloxy)oxazole derivatives.

- Mild reaction conditions conducive to sensitive substituents like oxolane.

- Simplified procedure due to use of a single coupling reagent for both activation and cyclization.

Though this method is primarily for oxazolones, its principles can be adapted for oxazole synthesis with appropriate substrate modifications.

Traditional Cyclization via Hydrazine Derivatives and Precursors

For related heterocycles such as 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid, synthesis involves cyclization of chloromethyl-oxolane carboxylic acid derivatives with hydrazine compounds to form the heterocyclic ring.

While this is a different heterocycle (oxadiazole vs. oxazole), the approach illustrates the use of:

- Functionalized oxolane carboxylic acid precursors.

- Cyclization under controlled conditions to form heterocyclic rings.

- Multiple purification steps to achieve high purity.

This method informs potential synthetic routes for oxazole analogues bearing oxolane substituents.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Direct Cyclization with Isocyanides | Carboxylic acid, DMAP, triflylpyridinium, isocyanide, DCM, 40 °C | Mild, scalable, broad scope, DMAP recyclable | Requires specialized reagents (triflylpyridinium) | 65–93% |

| One-Pot DMT-MM Activation | Carboxylic acid, amino acid, DMT-MM, aqueous solvent | Green solvent, simple, one-pot | Mainly for oxazolones, adaptation needed | Moderate to good |

| Cyclization via Hydrazine Precursors | Chloromethyl-oxolane carboxylic acid, hydrazine | Established for related heterocycles | Multi-step, purification intensive | Moderate |

Detailed Research Findings and Notes

- The triflylpyridinium-mediated method is notable for its efficiency and functional group tolerance, allowing the preservation of the oxolane ring during oxazole formation.

- Recovery and reuse of DMAP base reduce environmental impact and cost, important for industrial application.

- The one-pot DMT-MM method offers a water-compatible alternative, beneficial for green chemistry approaches, though it is more commonly applied to oxazolones rather than oxazoles.

- The cyclization of chloromethyl-oxolane derivatives with hydrazine highlights the importance of precursor design in heterocycle synthesis, which could inspire tailored approaches for this compound.

化学反应分析

Types of Reactions

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

科学研究应用

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The oxazole-4-carboxylic acid scaffold is versatile, with substituents at positions 2, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations:

- Hydrophobicity : The oxolane and oxane substituents introduce cyclic ether moieties, enhancing solubility in polar solvents compared to aromatic substituents (e.g., phenyl, thiophen-2-yl).

- Electron Effects : Electron-withdrawing groups (e.g., fluorine in 5-(2-fluorophenyl)) increase acidity of the carboxylic acid, while electron-donating groups (e.g., methoxy in 5-(4-methoxyphenyl)) decrease it.

Physicochemical Properties

- Thermal Stability : The oxolane-substituted compound has a moderate melting point (125–127°C), while the 5-(4-methoxyphenyl) analog melts at a higher range (147–151°C), likely due to stronger intermolecular interactions from the methoxyphenyl group .

生物活性

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid is a compound that features a unique combination of oxolane and oxazole rings. This structural arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 169.16 g/mol. The presence of the oxazole ring is significant as it is known to enhance biological activity through various mechanisms.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may alter enzyme activities or modulate receptor functions, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | Lacks oxolan group | More straightforward structure; fewer functional groups |

| 2-(Methyloxolan)-4-(propan-2-yl)-1,3-oxazole | Similar core structure | Variation in side chains affects solubility and reactivity |

| 5-(Oxolan-2-yl)oxolane-2-carboxylic acid | Similar oxolane structure | Different biological activity profile |

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound through various assays:

Antiproliferative Studies

In one study, the compound was tested against human colorectal carcinoma (HCT116) and cervix adenocarcinoma (HeLa) cell lines using MTT assays. Results indicated significant cytotoxicity at varying concentrations (Table 1).

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HCT116 | 10 | 70 |

| HCT116 | 50 | 45 |

| HeLa | 10 | 65 |

| HeLa | 50 | 40 |

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against various bacterial strains using disc diffusion methods. The results are summarized in Table 2.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 15 |

| P. aeruginosa | 10 |

常见问题

Q. Critical Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C (condensation) |

| Solvent | DMF, toluene, or THF |

| Catalyst | Pd(OAc)₂ (0.5–2 mol%) |

| Reaction Time | 6–24 hours |

Yield optimization often requires iterative adjustments to stoichiometry and catalyst loading.

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the oxolan-2-yl proton resonates at δ 4.2–4.5 ppm, while the oxazole C4-carboxylic acid appears as a singlet at δ 165–170 ppm in ¹³C NMR .

- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) are diagnostic .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is performed. Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths and angles, with emphasis on the oxazole-oxolane dihedral angle .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

Answer:

SAR studies involve:

Analog Synthesis : Modifying the oxolane ring (e.g., replacing with other heterocycles) or the carboxylic acid group (e.g., esterification, amidation) .

In Vitro Assays :

- Vasoactivity : Testing on isolated aortic segments (e.g., rat aorta) to measure vasodilation/constriction at 1–100 μM concentrations .

- Enzyme Inhibition : Screening against kinases or proteases using fluorescence-based assays (IC₅₀ determination).

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like GPCRs or ion channels. Compare with experimental IC₅₀ values to validate models .

Data Interpretation : Correlate electronic effects (Hammett σ values) of substituents with biological activity. For example, electron-withdrawing groups on the oxazole may enhance receptor binding .

Advanced: What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

Answer:

Discrepancies often arise from solvation effects or incomplete conformational sampling. Mitigation strategies include:

- Enhanced Sampling Methods : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for solvation .

- Multi-parametric Analysis : Compare DFT-calculated frontier molecular orbitals (HOMO/LUMO) with experimental electrochemical data (cyclic voltammetry).

- Control Experiments : Re-evaluate reaction conditions (e.g., solvent polarity, temperature) to identify unmodeled variables. For example, trace water in DMF may hydrolyze intermediates, altering pathways .

Advanced: How is this compound utilized in the development of novel drug candidates, and what are its pharmacokinetic challenges?

Answer:

Q. Optimization Pathways :

| Parameter | Strategy |

|---|---|

| Solubility | Introduce PEGylated side chains |

| Half-life | Deuterate labile C-H bonds |

| Target Binding | Fragment-based drug design (e.g., linking to known pharmacophores) |

Advanced: What analytical methods are critical for assessing purity and stability in long-term storage?

Answer:

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities. Acceptance criteria: ≥95% purity .

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months. Monitor degradation via:

- Mass Spectrometry : Detect hydrolyzed products (e.g., oxazole ring opening).

- Karl Fischer Titration : Track water content to prevent hydrate formation .

Q. Storage Recommendations :

| Condition | Requirement |

|---|---|

| Temperature | -20°C (desiccated) |

| Container | Amber glass vial with PTFE-lined cap |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。